Cas no 2228124-68-1 (2-(5-methyl-1H-pyrazol-3-yl)propanal)

2-(5-Methyl-1H-pyrazol-3-yl)propanal is a versatile pyrazole-based aldehyde compound with applications in organic synthesis and pharmaceutical intermediates. Its structure combines a reactive aldehyde group with a substituted pyrazole ring, enabling its use in condensation, cyclization, and functionalization reactions. The compound exhibits stability under standard conditions and offers selective reactivity, making it valuable for constructing heterocyclic frameworks. Its 5-methyl substitution enhances steric and electronic properties, influencing regioselectivity in further derivatizations. Suitable for controlled synthetic transformations, this intermediate is particularly useful in medicinal chemistry for developing bioactive molecules. Proper handling under inert conditions is recommended due to its aldehyde functionality.
2-(5-methyl-1H-pyrazol-3-yl)propanal structure
2228124-68-1 structure
Product Name:2-(5-methyl-1H-pyrazol-3-yl)propanal
CAS No:2228124-68-1
MF:C7H10N2O
MW:138.167101383209
CID:5569160
PubChem ID:165657076
Update Time:2025-06-22

2-(5-methyl-1H-pyrazol-3-yl)propanal Chemical and Physical Properties

Names and Identifiers

    • 2228124-68-1
    • 2-(5-methyl-1H-pyrazol-3-yl)propanal
    • EN300-1822774
    • Inchi: 1S/C7H10N2O/c1-5(4-10)7-3-6(2)8-9-7/h3-5H,1-2H3,(H,8,9)
    • InChI Key: JDJHVAYCGVSPTD-UHFFFAOYSA-N
    • SMILES: O=CC(C)C1C=C(C)NN=1

Computed Properties

  • Exact Mass: 138.079312947g/mol
  • Monoisotopic Mass: 138.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 127
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 45.8Ų

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Additional information on 2-(5-methyl-1H-pyrazol-3-yl)propanal

Introduction to 2-(5-methyl-1H-pyrazol-3-yl)propanal (CAS No. 2228124-68-1)

2-(5-methyl-1H-pyrazol-3-yl)propanal is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This aldehyde derivative, with the chemical identifier CAS No. 2228124-68-1, has garnered attention due to its potential applications in drug development and synthetic chemistry. The compound��s molecular structure incorporates a pyrazole moiety, which is a heterocyclic ring system known for its broad spectrum of biological activities, alongside an aldehyde functional group that enhances its reactivity in various chemical transformations.

The pyrazole core in 2-(5-methyl-1H-pyrazol-3-yl)propanal is particularly noteworthy, as it serves as a versatile scaffold in medicinal chemistry. Pyrazole derivatives have been extensively studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of a 5-methyl substituent further modulates the electronic and steric properties of the molecule, influencing its interactions with biological targets. This structural feature contributes to the compound’s potential as a lead molecule in the synthesis of novel therapeutic agents.

In recent years, the pharmaceutical industry has witnessed a surge in interest toward small molecules that can modulate complex biological pathways. 2-(5-methyl-1H-pyrazol-3-yl)propanal (CAS No. 2228124-68-1) has emerged as a promising candidate due to its ability to engage with multiple biological targets. Preliminary studies have indicated that this compound exhibits inhibitory activity against certain enzymes and receptors implicated in diseases such as cancer and neurodegenerative disorders. The aldehyde group at the propyl side chain provides a reactive site for further functionalization, enabling the synthesis of more complex derivatives with tailored pharmacological profiles.

The synthesis of 2-(5-methyl-1H-pyrazol-3-yl)propanal involves multi-step organic reactions that highlight the compound’s synthetic utility. The introduction of the pyrazole ring typically proceeds via condensation reactions between hydrazine derivatives and α-haloketones or α-bromoaldehydes. The subsequent methylation at the 5-position and reduction of the aldehyde functionality are critical steps that yield the desired product with high purity and yield. These synthetic strategies align with modern trends in green chemistry, emphasizing efficient and sustainable methodologies.

One of the most compelling aspects of 2-(5-methyl-1H-pyrazol-3-yl)propanal is its potential as a building block for drug discovery programs. The pyrazole scaffold is well-documented for its ability to interact with proteins through hydrogen bonding and hydrophobic interactions, making it an ideal candidate for structure-based drug design. Computational modeling studies have suggested that this compound can bind to active sites of target enzymes with high affinity, providing a rational basis for further optimization.

Recent advances in biocatalysis have also opened new avenues for the utilization of 2-(5-methyl-1H-pyrazol-3-yl)propanal (CAS No. 2228124-68-1). Enzymatic approaches have been explored to modify specific functional groups within the molecule, enabling the production of enantiomerically pure derivatives without resorting to harsh chemical conditions. Such methods not only improve synthetic efficiency but also align with regulatory requirements for pharmaceuticals, which increasingly demand environmentally friendly production processes.

The therapeutic potential of 2-(5-methyl-1H-pyrazol-3-yl)propanal extends beyond oncology and neurology. Emerging research suggests that this compound may have applications in infectious disease treatment as well. Pyrazole derivatives have shown efficacy against resistant bacterial strains, making them valuable candidates for developing novel antibiotics. The unique structural features of this molecule may contribute to its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.

In conclusion, 2-(5-methyl-1H-pyrazol-3-ylopropanal (CAS No. 2228124-68-1) represents a fascinating compound with diverse applications in pharmaceutical chemistry. Its combination of a bioactive pyrazole moiety and an aldehyde group makes it a versatile scaffold for drug development. As research continues to uncover new therapeutic targets and synthetic methodologies, compounds like this are poised to play a pivotal role in next-generation medicine.

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